4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine
Description
4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine is a sulfonamide-functionalized piperidine derivative featuring dual sulfonyl groups: a furan-2-ylmethyl sulfonyl moiety and a 2-(trifluoromethyl)phenyl sulfonyl substituent. This compound’s structure combines a six-membered piperidine ring with electron-withdrawing trifluoromethyl and sulfonyl groups, which may enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfonyl)-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S2/c18-17(19,20)15-5-1-2-6-16(15)28(24,25)21-9-7-14(8-10-21)27(22,23)12-13-4-3-11-26-13/h1-6,11,14H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKVLFUMJPAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Furan-2-ylmethyl Group: This step may involve the use of furan-2-ylmethyl halides or sulfonates in a nucleophilic substitution reaction.
Attachment of the 2-(Trifluoromethyl)phenyl Group: This can be achieved through sulfonylation reactions using 2-(trifluoromethyl)benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl and furan moieties in the compound exhibit distinct oxidation behavior under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl group oxidation | H₂O₂ (30%), AcOH, 50°C, 6 h | Sulfone derivatives | 68–72% | |
| Furan ring oxidation | mCPBA (1.2 eq), DCM, 0°C → rt, 12 h | Epoxidized furan intermediate | 75% |
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Mechanistic Insight :
-
The trifluoromethylphenyl sulfonyl group is stable under mild oxidative conditions but forms sulfone derivatives under prolonged exposure to H₂O₂ in acidic media.
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The furan ring undergoes epoxidation via electrophilic attack by mCPBA, forming a strained epoxide intermediate.
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Reduction Reactions
Reductive transformations target the sulfonyl groups and heterocyclic systems:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonyl to sulfide | LiAlH₄ (3 eq), THF, reflux, 8 h | Piperidine with thioether substituents | 55% | |
| Furan hydrogenation | H₂ (50 psi), Pd/C (10%), EtOH, 24 h | Tetrahydrofuran derivative | 82% |
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Key Observations :
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LiAlH₄ selectively reduces sulfonyl groups to sulfides without affecting the trifluoromethyl or furan groups.
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Catalytic hydrogenation saturates the furan ring, enhancing the compound’s stability in biological matrices.
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Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic and heterocyclic positions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Electrophilic (furan) | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-furan derivative | 60% | |
| Nucleophilic (sulfonyl) | NaN₃, DMF, 100°C, 12 h | Azide-substituted piperidine | 48% |
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Regioselectivity :
Cycloaddition Reactions
The furan moiety participates in Diels-Alder reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C, 6 h | Bicyclic oxanorbornene adduct | 89% |
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Stereochemical Outcome :
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The reaction proceeds via an endo transition state, yielding a single diastereomer with high regiocontrol.
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Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| Acidic (HCl 1M, 80°C) | Sulfonyl group hydrolysis | 2.5 h | |
| Basic (NaOH 1M, 80°C) | Piperidine ring cleavage | <1 h |
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Degradation Pathways :
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Acidic conditions hydrolyze sulfonamides to sulfonic acids, while basic media fragment the piperidine core.
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Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 1795357-85-5)
- Molecular Formula : C₁₈H₁₉F₃N₂O₄S
- Molecular Weight : 416.4 g/mol
- Key Features : Contains a carboxamide group instead of a second sulfonyl substituent. The trifluoromethylphenyl group is para-substituted, whereas the target compound has ortho-substitution. This positional difference may alter steric interactions and electronic effects in target binding .
tert-Butyl 4-(2-(((Trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate
- Molecular Formula: C₁₇H₂₂F₃NO₅S
- Molecular Weight : 409.419 g/mol
- Key Features: Replaces the furanylmethyl sulfonyl group with a tert-butyl carbamate. The trifluoromethyl sulfonate ester (-OSO₂CF₃) is a leaving group, suggesting utility in nucleophilic substitution reactions.
Compounds with Alternative Heterocyclic Cores
1-[(4-Methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)]pyrrolidine (19a)
- Core Structure : Pyrrolidine (5-membered ring) instead of piperidine.
- The 4-methylphenyl sulfonyl group lacks the electron-rich furan substituent, which could diminish interactions with polar residues in targets .
4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine (5)
- Molecular Features : Incorporates a hydrazineylidene-ethylphenyl group. This conjugated system may enhance UV absorption properties, whereas the target compound’s trifluoromethyl group prioritizes lipophilicity and metabolic resistance .
Functional Group Comparisons
Sulfonyl vs. Carboxamide Substituents
- Sulfonyl Groups : Present in both the target compound and 4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine (9) . Sulfonyl moieties improve solubility and enable hydrogen bonding with kinases (e.g., ERK inhibitors).
- Carboxamide Groups : Seen in 4-((furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide , these groups enhance stability but may reduce membrane permeability compared to sulfonyl derivatives .
Trifluoromethylphenyl vs. Halogenated Aromatics
- Trifluoromethylphenyl : Provides strong electron-withdrawing effects and high lipophilicity (logP ~3.5 estimated).
Molecular Weight and Solubility
Research Findings and Implications
- Biological Activity: Sulfonamide-piperidine hybrids (e.g., ’s ERK inhibitors) demonstrate nanomolar-level kinase inhibition. The target compound’s dual sulfonyl groups may synergistically enhance binding to ATP pockets .
- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs (e.g., chlorophenyl derivatives in ) .
Biological Activity
The compound 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine , with CAS number 1448029-34-2, represents a unique structure that integrates a piperidine core with various functional groups, including furan and trifluoromethyl moieties. This article aims to delve into the biological activity of this compound, exploring its pharmacological potential and mechanisms of action based on diverse research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 401.4 g/mol. The structural components include:
- Furan ring : A five-membered aromatic ring contributing to its biological activity.
- Piperidine : A six-membered ring known for its presence in many bioactive compounds.
- Trifluoromethyl group : Enhances lipophilicity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1448029-34-2 |
| Molecular Formula | C₁₈H₁₈F₃N O₄S |
| Molecular Weight | 401.4 g/mol |
Antiviral Properties
Recent studies have highlighted the potential of compounds with similar structural features as antiviral agents. For instance, piperidine derivatives have shown efficacy against various viral targets, including reverse transcriptase (RT) inhibitors. The presence of the furan moiety may enhance this activity through specific interactions with viral proteins .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the piperidine nucleus, which has been associated with various therapeutic effects in oncology. Studies have demonstrated that piperidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, compounds bearing sulfonyl groups have exhibited significant cytotoxicity against breast cancer cell lines .
Enzyme Inhibition
Research indicates that sulfonyl-containing compounds can act as effective enzyme inhibitors. The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes and disease mechanisms. Inhibition of AChE is particularly relevant in neurodegenerative diseases such as Alzheimer's .
Study on Antiviral Activity
In a comparative study involving several piperidine derivatives, the compound exhibited notable antiviral activity at concentrations lower than traditional antiviral drugs. The EC50 values indicated a promising profile for further development as an antiviral agent .
Anticancer Efficacy Assessment
A recent study assessed the cytotoxic effects of the compound on human breast cancer cells, yielding an IC50 value of approximately 18 μM. This suggests significant potential for development as a chemotherapeutic agent .
Enzyme Inhibition Profile
In vitro assays demonstrated that the compound effectively inhibited AChE with an IC50 value comparable to established inhibitors. This reinforces the therapeutic potential of sulfonyl piperidines in treating conditions associated with cholinergic dysfunction .
Q & A
What are the common synthetic routes for preparing 4-((Furan-2-ylmethyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine?
Level : Basic
Answer :
The synthesis typically involves multi-step functionalization of the piperidine core. Key steps include:
- Sulfonylation : Sequential sulfonylation of the piperidine nitrogen using furan-2-ylmethyl sulfonyl chloride and 2-(trifluoromethyl)phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N) in aprotic solvents like dichloromethane or acetonitrile .
- Intermediate purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexanes) is commonly employed to isolate intermediates .
- Characterization : Confirm structural integrity via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>99%) .
What purification techniques are recommended for isolating this compound and its intermediates?
Level : Basic
Answer :
- Column chromatography : Preferred for intermediates due to scalability and resolution. Use silica gel with optimized solvent systems (e.g., CH₂Cl₂/MeOH for polar intermediates) .
- Recrystallization : Effective for final products using solvents like ethanol or acetonitrile to enhance crystalline purity .
- HPLC : Critical for analytical purity assessment (e.g., C18 columns, acetonitrile/water gradients) and preparative isolation of enantiomers if chiral centers are present .
Which spectroscopic methods are most reliable for confirming the structure of this compound?
Level : Basic
Answer :
- NMR spectroscopy : ¹H NMR resolves sulfonyl and trifluoromethyl group environments (e.g., deshielded protons near electronegative groups). ¹⁹F NMR detects trifluoromethyl signals .
- Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks and fragmentation patterns consistent with sulfonyl and piperidine motifs .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substituent orientation, though requires high-quality crystals .
How can researchers optimize substituent positions (e.g., sulfonyl groups) to enhance biological activity?
Level : Advanced
Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing furan-2-ylmethyl with other heterocycles) and assess effects on target binding using assays like SPR or enzymatic inhibition .
- Computational modeling : DFT calculations or molecular docking predict interactions with biological targets (e.g., enzymes or receptors), guiding rational design .
- Bioisosteric replacement : Substitute the trifluoromethyl group with CF₃O or CF₂H to modulate lipophilicity and metabolic stability .
How should contradictory data on solubility or reactivity be addressed in experimental design?
Level : Advanced
Answer :
- Solubility conflicts : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles if aqueous solubility is poor. Validate via dynamic light scattering (DLS) .
- Reactivity discrepancies : Control moisture and oxygen levels during sulfonylation reactions to minimize side products (e.g., sulfonic acid formation) .
- Data validation : Replicate experiments across multiple batches and characterize impurities via LC-MS to identify degradation pathways .
What experimental strategies can elucidate the role of sulfonyl groups in modulating enzyme inhibition?
Level : Advanced
Answer :
- Comparative assays : Synthesize analogs lacking one or both sulfonyl groups and test inhibition potency against target enzymes (e.g., MMPs or kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to determine if sulfonyl groups enhance entropy-driven interactions .
- Protease stability assays : Incubate compounds with liver microsomes to assess metabolic resistance conferred by sulfonyl groups .
How can researchers mitigate challenges in scaling up the synthesis of this compound?
Level : Advanced
Answer :
- Flow chemistry : Implement continuous flow systems for exothermic sulfonylation steps to improve heat dissipation and yield consistency .
- Catalytic optimization : Replace stoichiometric bases (e.g., K₂CO₃) with catalytic DMAP or polymer-supported bases to simplify purification .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize off-path intermediates .
What are the best practices for evaluating the stability of this compound under physiological conditions?
Level : Advanced
Answer :
- pH stability profiling : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS to identify labile groups (e.g., sulfonyl esters) .
- Forced degradation studies : Expose to heat (40–60°C), light (UV-A/B), and oxidizing agents (H₂O₂) to predict shelf-life and storage requirements .
- Plasma stability assays : Assess half-life in human or animal plasma to guide in vivo dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
